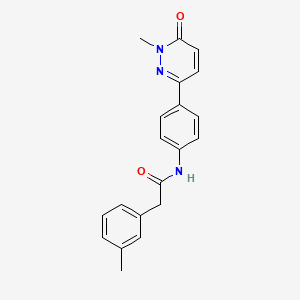

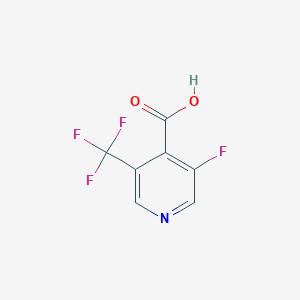

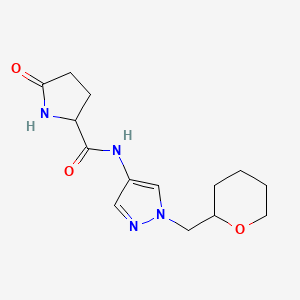

![molecular formula C14H17N5O4 B2476985 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034522-33-1](/img/structure/B2476985.png)

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s also known as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). This reaction spontaneously forms the quaternary ammonium chloride salt of the compound .Molecular Structure Analysis

The molecular structure of this compound includes a triazine ring with two methoxy groups and a methylmorpholinium group attached. The triazine ring is a six-membered ring with three nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

This compound is used in various chemical reactions, especially in the formation of amides from the corresponding carboxylic acid and amine . It has also been used to synthesize other carboxylic functional groups such as esters and anhydrides .Physical And Chemical Properties Analysis

The compound has a molar mass of 276.72 g/mol . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications

Glycoside Synthesis

The compound has been employed in metal-catalyzed stereoselective glycoside synthesis. Specifically, 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides , which are glycosyl donors prepared from free saccharides without protecting the hydroxy groups, can be converted to the corresponding 1,2-cis-glycosides using a catalytic amount of metal catalyst. This reaction is not limited to monosaccharides; it has also been successfully applied to di- and oligosaccharides .

Coupling Reagent in Peptide Synthesis

The compound serves as a reagent for activating carboxylic acids in both solution and solid-phase peptide synthesis. Its advantages include excellent product yields and the possibility of performing reactions in a single step .

Improving Film Properties

In the field of materials science, researchers have investigated the influence of different weight percentages of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) on the physical-mechanical properties of carboxymethyl cellulose (CMC) films. DMTMM effectively enhances moisture uptake, moisture content, water vapor permeability, water solubility, oil resistance, and biodegradability of these films .

Ether Synthesis

The compound plays a role in the production of bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether through a reaction with 2-hydroxy-4,6-dimethoxy-1,3,5-triazine .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used as condensing agents in biochemical reactions .

Mode of Action

The compound, also known as DMTMM, acts as a condensing agent in biochemical reactions . It reacts with carboxylic acids to form active esters, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The compound is involved in the formation of amides and esters. It facilitates the condensation of carboxylic acids and amines to form corresponding amides, and the esterification of carboxylic acids with alcohols to form corresponding esters .

Pharmacokinetics

It’s known that the by-product of the reaction with dmtmm is highly water-soluble and can be easily removed from the main reaction product .

Result of Action

The result of the compound’s action is the formation of amides and esters from carboxylic acids and amines or alcohols, respectively . These reactions are fundamental in biochemistry and have wide-ranging implications in various biological processes.

Safety and Hazards

properties

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O4/c1-21-13-16-10(17-14(18-13)22-2)7-15-12(20)11-8-5-3-4-6-9(8)23-19-11/h3-7H2,1-2H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUESKHAWDBYNNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=NOC3=C2CCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

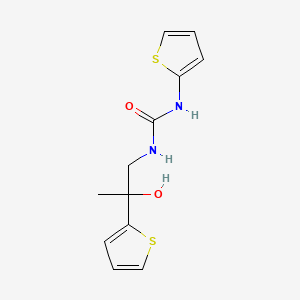

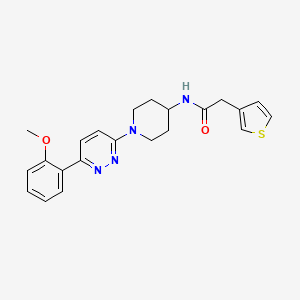

![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)

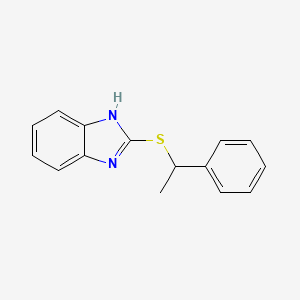

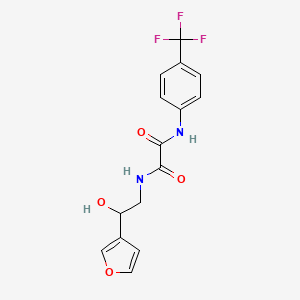

![5-[(3-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2476914.png)

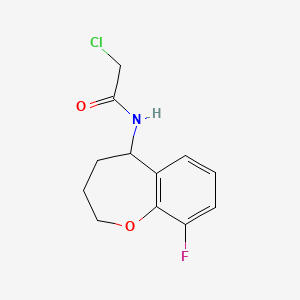

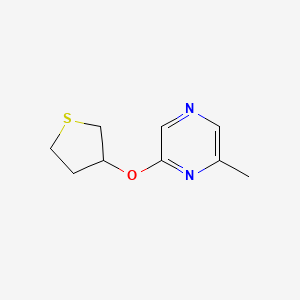

![2-chloro-6-fluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2476915.png)

![Spiro[3.4]octan-6-one](/img/structure/B2476922.png)

![3,6-dichloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-2-carboxamide](/img/structure/B2476925.png)